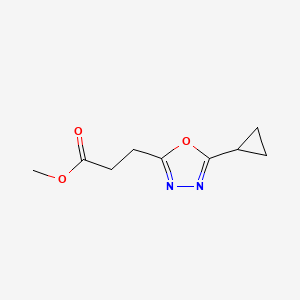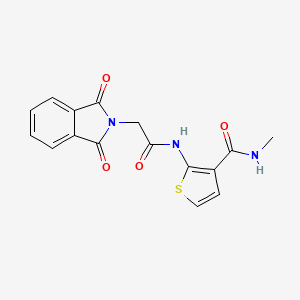
Val-Thr
Overview
Description
Valine-threonine, commonly referred to as Val-Thr, is a dipeptide composed of the amino acids valine and threonine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Valine and threonine are both essential amino acids, meaning they must be obtained through the diet as the human body cannot synthesize them. Valine is known for its role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. Threonine is crucial for protein synthesis, immune function, and the production of glycine and serine.
Mechanism of Action
Target of Action
Valine-Threonine (Val-Thr) is a dipeptide composed of the amino acids valine and threonineIt’s known that amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, energy homeostasis, and immune response .
Mode of Action
For instance, they can be incorporated into proteins during protein synthesis, serve as precursors for other bioactive molecules, or participate in signaling pathways .
Biochemical Pathways
This compound, as a dipeptide of valine and threonine, may be involved in several biochemical pathways. Valine is one of the branched-chain amino acids (BCAAs), which play critical roles in regulating energy homeostasis and nutrition metabolism . Threonine, on the other hand, is an essential amino acid involved in protein synthesis and other metabolic processes .
Pharmacokinetics
In general, amino acids and peptides like this compound are known to have good gastrointestinal absorption and oral bioavailability .
Result of Action
As components of proteins, valine and threonine can influence the structure and function of proteins, which in turn can affect various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of amino acids and peptides . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valine-threonine can be synthesized using various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, the trifluoroacetyl protecting group can be used to synthesize Val-Val, Val-Thr, and Thr-Val dipeptides . The optical rotations of the products are similar to those of samples synthesized using Boc protection, indicating the absence of racemization during the introduction and removal of the trifluoroacetyl protection .
Industrial Production Methods: In industrial settings, the synthesis of dipeptides like valine-threonine often involves automated peptide synthesizers that use solid-phase synthesis techniques. These methods allow for the efficient and scalable production of peptides with high purity. The process typically involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to release the desired peptide .
Chemical Reactions Analysis
Types of Reactions: Valine-threonine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of valine-threonine include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation . The reaction conditions typically involve mild temperatures and pH levels to prevent degradation of the peptide.
Major Products Formed: The major products formed from the reactions of valine-threonine depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the peptide, while substitution reactions can introduce new functional groups into the peptide structure.
Scientific Research Applications
Valine-threonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, valine-threonine is studied for its role in protein structure and function, as well as its interactions with other biomolecules .
In medicine, valine-threonine is investigated for its potential therapeutic applications, including its use as a building block for peptide-based drugs and its role in promoting muscle growth and repair. Additionally, valine-threonine is used in the food and cosmetics industries for its antioxidant properties and its ability to enhance the stability and shelf life of products .
Comparison with Similar Compounds
Valine-threonine can be compared to other dipeptides and amino acid derivatives, such as alanine-threonine (Ala-Thr) and glycine-threonine (Gly-Thr). While these compounds share some similarities in their structure and function, valine-threonine is unique in its specific combination of valine and threonine, which imparts distinct properties and biological activities .
List of Similar Compounds:- Alanine-threonine (Ala-Thr)
- Glycine-threonine (Gly-Thr)
- Valine-valine (Val-Val)
- Threonine-threonine (Thr-Thr)
Valine-threonine stands out due to its specific amino acid composition, which contributes to its unique role in protein synthesis, metabolism, and various scientific research applications.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKWABULJAONN-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?
A1: Yes, the inclusion or exclusion of the this compound dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.
Q2: Does the this compound sequence play a role in the biological activity of lactoferrin-derived peptides?
A2: Research suggests that the presence of this compound within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the this compound sequence in the context of immune modulation.
Q3: Are there instances where the this compound dipeptide contributes to a protein's susceptibility to enzymatic cleavage?
A3: Research suggests a possible link between the presence of this compound and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the this compound dipeptide might influence the cleavage site of chymotrypsin during the isolation process.
Q4: Is there evidence suggesting the this compound dipeptide can influence the conformation of larger peptides?
A4: While this compound itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate this compound, provide insights into conformational preferences. Research indicates that the presence of this compound within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests this compound could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.
Q5: Has the this compound dipeptide been explored as a template for developing enzyme inhibitors?
A5: Yes, researchers have investigated the this compound dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing this compound with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like this compound as a foundation for designing novel enzyme inhibitors.
Q6: What is the significance of the this compound dipeptide in the context of peptide self-assembly?
A6: Research suggests that the presence of this compound within peptides can influence their self-assembly properties. Studies using synthetic peptides, this compound-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of this compound contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)


![3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2701333.png)

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
![3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2701338.png)
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2701343.png)
![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)

